molecular formula C10H13BrN2S B3076949 5-Bromo-2-(thiomorpholin-4-yl)aniline CAS No. 1042776-83-9

5-Bromo-2-(thiomorpholin-4-yl)aniline

Cat. No.: B3076949
CAS No.: 1042776-83-9
M. Wt: 273.19 g/mol
InChI Key: VOBIDYPIIHVPHH-UHFFFAOYSA-N
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Description

Overview of Halogenated Anilines in Organic Synthesis Research

Halogenated anilines are a cornerstone of modern organic synthesis. These aromatic compounds, featuring one or more halogen atoms on the aniline (B41778) ring, are prized for their versatility as synthetic intermediates. nih.gov The presence of a halogen, such as bromine, provides a reactive site for a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors.

The electron-donating amino group in anilines makes the aromatic ring highly activated towards electrophilic substitution. However, this high reactivity can also present challenges, often leading to multiple substitutions and a lack of regioselectivity. nih.gov Consequently, significant research has been dedicated to developing methods for the controlled and selective halogenation of anilines. These strategies are crucial for ensuring that the halogen atom is installed at a specific position, thereby directing subsequent synthetic steps.

Beyond their role as synthetic building blocks, halogenated aromatic rings are common substructures in numerous biologically active molecules and pharmaceutical drugs. nih.govnih.gov The inclusion of a halogen atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. namiki-s.co.jp This "halogen effect" is a key tool in drug design and lead optimization. namiki-s.co.jp

Significance of Thiomorpholine (B91149) Heterocycles in Contemporary Chemical Studies

Thiomorpholine is a six-membered saturated heterocycle containing both a nitrogen and a sulfur atom. It is the sulfur analog of morpholine (B109124), where the oxygen atom is replaced by sulfur. jchemrev.comresearchgate.net This structural feature imparts distinct properties that have made the thiomorpholine scaffold a subject of intense interest in contemporary chemical research, especially in medicinal chemistry. jchemrev.com

The thiomorpholine moiety is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. jchemrev.comresearchgate.netjchemrev.com Its presence in a molecule can enhance pharmacological properties. The sulfur atom, in particular, increases lipophilicity compared to its morpholine counterpart and can serve as a "metabolically soft spot," being susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, which can be a useful attribute in drug metabolism. mdpi.com

Derivatives of thiomorpholine have demonstrated a wide spectrum of biological activities, including antitubercular, antiprotozoal, antimalarial, antioxidant, and dipeptidyl peptidase IV (DPP-IV) inhibitory effects. jchemrev.comjchemrev.com The structural and electronic properties of the thiomorpholine ring allow it to engage in various interactions with biological macromolecules, such as hydrogen bonding and hydrophobic interactions. mdpi.com Its incorporation into drug candidates is a strategy often employed to modulate solubility, cell permeability, and target engagement. researchgate.net

Rationale for Academic Investigation of 5-Bromo-2-(thiomorpholin-4-yl)aniline

The academic investigation of this compound is predicated on its unique hybrid structure, which combines the key features of a halogenated aniline and a thiomorpholine heterocycle. This specific arrangement of functional groups makes it a molecule of significant interest for several reasons:

Synthetic Versatility : The compound serves as a valuable bifunctional building block. The bromo-aniline portion provides a handle for synthetic diversification. The bromine atom at the 5-position is well-suited for undergoing various cross-coupling reactions, allowing for the attachment of a wide range of substituents to the aromatic core. Simultaneously, the secondary amine of the aniline group can participate in reactions such as amide bond formation or diazotization.

Medicinal Chemistry Potential : By integrating the pharmacologically significant thiomorpholine scaffold with an aniline core, the molecule presents a promising starting point for the design of new therapeutic agents. Researchers can explore how this specific combination of moieties influences biological activity. The thiomorpholine part may confer favorable pharmacokinetic properties or interact with specific biological targets, while modifications at the bromine position could be used to fine-tune potency and selectivity.

While detailed experimental studies on this compound itself are not extensively documented in publicly available literature, its constituent parts provide a strong impetus for its synthesis and exploration as a precursor in drug discovery and materials science.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1042776-83-9
Molecular Formula C₁₀H₁₃BrN₂S
Molecular Weight 273.19 g/mol
Appearance (Not specified in literature)
Melting Point (Not specified in literature)
Boiling Point (Not specified in literature)
Solubility (Not specified in literature)

Note: Data is based on publicly available chemical database information, as specific experimental literature for this compound is limited.

Table 2: Spectroscopic Data Summary (Predicted)

Spectroscopy TypePredicted Key Features
¹H NMR Signals corresponding to aromatic protons on the substituted benzene (B151609) ring, signals for the four methylene (B1212753) groups of the thiomorpholine ring (likely appearing as two distinct multiplets), and a broad signal for the -NH₂ protons.
¹³C NMR Signals for the six carbons of the aromatic ring (with distinct shifts due to bromo, amino, and thiomorpholinyl substituents) and signals for the four carbons of the thiomorpholine ring.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom.

Note: This table represents predicted data based on the chemical structure and general principles of spectroscopy. Actual experimental data may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-thiomorpholin-4-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2S/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBIDYPIIHVPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Thiomorpholin 4 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions on 5-Bromo-2-(thiomorpholin-4-yl)aniline are controlled by the electronic and steric effects of the substituents already present on the benzene (B151609) ring.

The susceptibility of the aniline (B41778) ring to electrophilic attack is modulated by the combined electronic influences of the amino, bromo, and thiomorpholino groups.

Amino Group (-NH₂): The primary amino group is a powerful activating group. byjus.com Through its strong +M (mesomeric) or resonance effect, the nitrogen atom's lone pair of electrons is delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. byjus.com This heightened nucleophilicity makes the ring much more reactive towards electrophiles than benzene itself.

Bromine Atom (-Br): Halogens such as bromine exhibit a dual electronic effect. They are deactivating via their -I (inductive) effect due to their high electronegativity, which withdraws electron density from the ring through the sigma bond framework. pitt.edu Conversely, they are ortho, para-directing due to a +M (mesomeric) effect, where their lone pairs can be donated to the aromatic ring through resonance. organicchemistrytutor.comyoutube.com In the context of aniline derivatives, the strong activating effects of the amino and thiomorpholino groups typically outweigh the deactivating inductive effect of the bromine atom, leading to a highly activated aromatic system.

The cumulative effect of these substituents renders the aromatic ring of this compound highly activated and prone to electrophilic attack.

The positions at which an incoming electrophile will attack are determined by the directing effects of the existing substituents.

Ortho/Para Directing Effects: Both the amino and thiomorpholino groups are strong ortho, para-directors. byjus.comorganicchemistrytutor.com They direct incoming electrophiles to the positions ortho and para to themselves by stabilizing the corresponding cationic intermediates (arenium ions) through resonance. The bromine atom is also an ortho, para-director. aakash.ac.in

In this compound, the positions on the ring are C1 (bearing the -NH₂ group), C2 (bearing the thiomorpholino group), C3, C4, C5 (bearing the -Br), and C6. The positions available for substitution are C3, C4, and C6.

Position C4 is para to the strongly activating amino group and meta to the thiomorpholino and bromo groups.

Position C6 is ortho to the amino group and meta to the bromo group.

Position C3 is meta to the amino group and ortho to the thiomorpholino group and meta to the bromo group.

Considering the powerful activating and directing influence of the amino group, the primary sites for electrophilic attack are predicted to be the positions ortho and para to it, which are C6 and C4, respectively. The thiomorpholino group at C2 will also direct to its ortho (C3) and para (not available) positions. The bromine at C5 directs to its ortho positions (C4 and C6).

Therefore, the directing effects of all three substituents reinforce substitution at positions C4 and C6. Steric hindrance from the bulky thiomorpholine (B91149) group at C2 might disfavor substitution at the adjacent C3 position. Consequently, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Position for SubstitutionDirecting Influence of -NH₂ (at C1)Directing Influence of Thiomorpholine (at C2)Directing Influence of -Br (at C5)Predicted Outcome
C3 MetaOrthoMetaLess Favored
C4 ParaMetaOrthoFavored
C6 OrthoMetaOrthoFavored

Nucleophilic Substitution Reactions at Key Functional Centers

The carbon-bromine bond in this compound is a site for nucleophilic substitution, although this typically requires specific reaction conditions, often involving transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl bromide with an amine (primary or secondary) to form a new carbon-nitrogen bond. This would be a method to introduce an additional amino substituent at the C5 position.

These reactions are generally tolerant of a wide variety of functional groups, making them suitable for a complex molecule like this compound.

The primary amino group is a versatile functional handle that can undergo a range of chemical transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amide. This transformation is often used as a protecting strategy to moderate the high reactivity of the aniline ring in electrophilic aromatic substitution reactions.

Alkylation: While direct alkylation of the primary amine can be challenging to control and may lead to overalkylation, it can be achieved under specific conditions to yield secondary or tertiary amines.

Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide array of functional groups, including -OH, -CN, -F, -Cl, and -I, through Sandmeyer or related reactions.

The nitrogen atom of the thiomorpholine ring, being a tertiary amine, can also participate in chemical reactions.

Alkylation/Quaternization: The thiomorpholine nitrogen can act as a nucleophile and react with alkyl halides to form a quaternary ammonium (B1175870) salt. This would introduce a positive charge on the nitrogen atom and alter the electronic properties of the substituent.

Additionally, the sulfur atom within the thiomorpholine ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or a peroxy acid can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. These transformations would significantly impact the electronic and steric properties of the thiomorpholine moiety.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the aniline ring of this compound serves as a reactive handle for numerous metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of complex molecular architectures.

Palladium catalysts are widely employed to facilitate the formation of new bonds at the site of the carbon-bromine bond. The electron-donating nature of the ortho-amino and thiomorpholinyl groups can influence the reactivity of the C-Br bond in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology is a powerful tool for the formation of C-C bonds. For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the 5-position of the aniline ring. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Catalyst/LigandBoronic Acid/EsterBaseSolventExpected Product
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O2-(Thiomorpholin-4-yl)-[1,1'-biphenyl]-5-amine
PdCl₂(dppf)4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane4'-Methoxy-2'-(thiomorpholin-4-yl)-[1,1'-biphenyl]-5-amine
Pd(OAc)₂ / SPhosPyridine-3-boronic acidK₃PO₄THF5-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)aniline

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is instrumental in forming substituted alkenes. Applying the Heck reaction to this compound would lead to the formation of a styrenyl-type derivative. The regioselectivity and stereoselectivity of the alkene addition are important considerations in this reaction.

CatalystAlkeneBaseSolventExpected Product
Pd(OAc)₂StyreneEt₃NDMF(E)-5-(2-Phenylvinyl)-2-(thiomorpholin-4-yl)aniline
PdCl₂(PPh₃)₂Methyl acrylateK₂CO₃AcetonitrileMethyl (E)-3-(4-amino-3-(thiomorpholin-4-yl)phenyl)acrylate
Pd(dba)₂ / P(o-tol)₃CyclohexeneNaOAcDMAc5-Cyclohex-1-en-1-yl-2-(thiomorpholin-4-yl)aniline

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. For this compound, this reaction would introduce an alkynyl substituent at the 5-position.

Pd CatalystCu(I) Co-catalystAlkyneBaseSolventExpected Product
PdCl₂(PPh₃)₂CuIPhenylacetyleneEt₃NTHF5-(Phenylethynyl)-2-(thiomorpholin-4-yl)aniline
Pd(PPh₃)₄CuITrimethylsilylacetyleneDiisopropylamineToluene5-((Trimethylsilyl)ethynyl)-2-(thiomorpholin-4-yl)aniline
PdCl₂(dppf)CuIPropargyl alcoholK₂CO₃DMF3-(4-Amino-3-(thiomorpholin-4-yl)phenyl)prop-2-yn-1-ol

While palladium catalysis is prevalent, other transition metals like copper and nickel also offer effective methodologies for cross-coupling reactions, sometimes with complementary reactivity.

Copper-Catalyzed Coupling (Ullmann Condensation): The Ullmann reaction traditionally uses copper or copper salts to promote the coupling of aryl halides with various nucleophiles, including amines, alcohols, and thiols. This can be a valuable method for forming C-N, C-O, and C-S bonds. For instance, an Ullmann condensation could be used to couple this compound with another amine or an alcohol. wikipedia.org

Copper SourceNucleophileBaseSolventExpected Product
CuIAnilineK₂CO₃NMPN¹,N¹-Diphenyl-2-(thiomorpholin-4-yl)benzene-1,4-diamine
Cu₂OPhenolCs₂CO₃Pyridine5-Phenoxy-2-(thiomorpholin-4-yl)aniline
Cu(OAc)₂BenzylamineK₃PO₄DMSON-Benzyl-5-bromo-2-(thiomorpholin-4-yl)aniline (amination of the aniline N-H)

Nickel-Catalyzed Coupling: Nickel catalysts are gaining prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. nih.gov They can often catalyze similar transformations, such as Suzuki-type and Negishi-type couplings, and sometimes exhibit unique reactivity, particularly with challenging substrates. nih.gov

Nickel CatalystCoupling PartnerBase/AdditiveSolventExpected Product
NiCl₂(dppp)Phenylmagnesium bromide-THF2-(Thiomorpholin-4-yl)-[1,1'-biphenyl]-5-amine
Ni(cod)₂ / PCy₃4-Fluorophenylboronic acidK₃PO₄Toluene4'-Fluoro-2'-(thiomorpholin-4-yl)-[1,1'-biphenyl]-5-amine
NiCl₂(PCy₃)₂n-Butylzinc chloride-DMAc5-Butyl-2-(thiomorpholin-4-yl)aniline

Cyclization and Heterocyclic Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive aryl bromide, makes it a suitable precursor for the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Intramolecular Cyclization: Following a cross-coupling reaction that introduces a suitable functional group at the 5-position, an intramolecular cyclization can be envisioned. For example, a Sonogashira coupling followed by a base- or metal-catalyzed cyclization could lead to the formation of indole (B1671886) derivatives. acs.orgnih.govacs.org

Intermolecular Annulation: The aniline moiety can participate in reactions that build a new heterocyclic ring onto the existing benzene ring. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) or other fused heterocyclic systems. organic-chemistry.org The presence of the thiomorpholine group may influence the regioselectivity of such annulation reactions.

Oxidation and Reduction Chemistry of the Thiomorpholine Ring System

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives can exhibit different physicochemical properties and biological activities.

Oxidation to Sulfoxide and Sulfone: The oxidation of the thiomorpholine sulfur can be achieved using various oxidizing agents. Mild oxidizing agents, such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide, can selectively produce the thiomorpholine 1-oxide. Stronger oxidizing agents, like potassium permanganate (B83412) or excess hydrogen peroxide with a catalyst, can further oxidize the sulfur to the thiomorpholine 1,1-dioxide (sulfone). nih.govnbinno.comgoogle.com

Oxidizing AgentConditionsProduct
NaIO₄aq. Methanol, rt5-Bromo-2-(1-oxothiomorpholin-4-yl)aniline
H₂O₂Acetic acid, rt5-Bromo-2-(1-oxothiomorpholin-4-yl)aniline
KMnO₄Acetone/H₂O, 0 °C to rt5-Bromo-2-(1,1-dioxidothiomorpholin-4-yl)aniline
m-CPBA (2.2 eq)CH₂Cl₂, rt5-Bromo-2-(1,1-dioxidothiomorpholin-4-yl)aniline

Reduction of Sulfoxide: The thiomorpholine sulfoxide can be reduced back to the parent thiomorpholine. This transformation can be accomplished using various reducing agents, such as phosphorus-based reagents or certain metal hydrides. This reversible oxidation-reduction provides a potential handle for modulating the properties of molecules derived from this scaffold.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a comprehensive structural assignment of 5-Bromo-2-(thiomorpholin-4-yl)aniline can be achieved.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic region of the spectrum is anticipated to display signals corresponding to the three protons on the substituted aniline (B41778) ring. The proton at position 6 (H-6), being ortho to the amino group, is expected to appear as a doublet. The proton at position 4 (H-4), situated between the bromine and thiomorpholine (B91149) substituents, would likely present as a doublet of doublets. The proton at position 3 (H-3), ortho to the bromine atom, is also expected to be a doublet.

The thiomorpholine ring protons would exhibit distinct signals. The four protons adjacent to the sulfur atom are predicted to be magnetically equivalent and appear as a triplet, while the four protons adjacent to the nitrogen atom would also present as a triplet. The two protons of the primary amine (-NH₂) are expected to show a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.20dH-3
~7.00ddH-4
~6.80dH-6
~4.50br s-NH₂
~3.20t-CH₂-N- (Thiomorpholine)
~2.80t-CH₂-S- (Thiomorpholine)

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds. 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, and 'br s' a broad singlet.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the carbons of the thiomorpholine ring. The carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronegativity. The carbon atom bonded to the nitrogen of the thiomorpholine ring (C-2) and the carbon bearing the amino group (C-1) will also have characteristic chemical shifts. The remaining aromatic carbons (C-3, C-4, and C-6) will appear in the typical aromatic region. The two chemically non-equivalent carbons of the thiomorpholine ring will be observed in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~145.0C-1
~135.0C-2
~125.0C-3
~120.0C-4
~110.0C-5
~115.0C-6
~50.0-CH₂-N- (Thiomorpholine)
~28.0-CH₂-S- (Thiomorpholine)

Note: The predicted chemical shifts are estimations based on known substituent effects on benzene (B151609) ring chemical shifts.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-3 and H-4, and between H-4 and H-6 on the aromatic ring. Similarly, the protons on the thiomorpholine ring would show correlations between the adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton at ~7.20 ppm would correlate with the carbon at ~125.0 ppm, confirming the assignment of C-3.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the C-S bond of the thiomorpholine ring, and the aromatic C-H and C=C bonds. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3300N-H stretchPrimary Amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (Thiomorpholine)
1620-1580C=C stretchAromatic
1350-1250C-N stretchAryl Amine & Thiomorpholine
700-600C-S stretchThiomorpholine
600-500C-Br stretchAryl Halide

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. The fragmentation of the molecule under electron impact would likely involve the loss of the thiomorpholine ring or cleavage of the C-Br bond.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
273/275[M]⁺ Molecular ion peak
172/174[M - Thiomorpholine]⁺
194[M - Br]⁺
103[Thiomorpholine]⁺

Note: The m/z values are based on the most abundant isotopes.

Compound Names

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the exact mass of a molecule with high accuracy. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₀H₁₃BrN₂S. The presence of bromine is particularly notable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which would be readily observable in the mass spectrum.

While specific experimental HRMS data for this compound is not publicly available in the retrieved search results, the expected outcome of such an analysis would be the detection of an ion corresponding to the calculated exact mass of the protonated molecule, [M+H]⁺. This experimental value would be compared to the theoretical value to confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)
C₁₀H₁₃⁷⁹BrN₂S[M]⁺272.0037
C₁₀H₁₃⁸¹BrN₂S[M]⁺274.0017
C₁₀H₁₄⁷⁹BrN₂S[M+H]⁺273.0115
C₁₀H₁₄⁸¹BrN₂S[M+H]⁺275.0095

Note: Data presented in this table is theoretical and awaits experimental confirmation.

Analysis of Fragmentation Patterns for Structural Insights

Mass spectrometry not only provides the molecular weight of a compound but also induces its fragmentation into smaller, charged species. The pattern of these fragments is unique to the molecule's structure and can be used to piece together its connectivity.

In the case of this compound, fragmentation would likely be initiated by the ionization of the molecule. The resulting molecular ion is energetically unstable and can undergo various cleavage reactions. Common fragmentation pathways for similar aromatic amines and thioethers can be predicted. For instance, α-cleavage adjacent to the nitrogen or sulfur atoms in the thiomorpholine ring is a plausible fragmentation route. libretexts.org Cleavage of the C-N or C-S bonds connecting the thiomorpholine ring to the aniline moiety would also be expected. The presence of the bromine atom would be evident in fragments containing it, exhibiting the characteristic isotopic signature. A detailed analysis of the fragmentation pattern would provide valuable confirmation of the proposed structure. chemguide.co.ukraco.cat

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the precise positions of all atoms can be determined. libretexts.orgsigmaaldrich.com

As of the current search, a published single-crystal X-ray structure for this compound has not been identified. However, the general methodology for such a determination is well-established. sigmaaldrich.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the crystal structure is solved, a wealth of geometric data becomes available. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. For this compound, this analysis would reveal the geometry of the aniline and thiomorpholine rings, as well as the nature of the bonds connecting them. For example, the C-Br, C-S, and C-N bond lengths and the bond angles around the aromatic ring and within the heterocyclic ring would be determined with high precision. researchgate.netresearchgate.net These experimental values can be compared to theoretical values from computational models and to data from similar structurally related compounds to understand the electronic and steric effects within the molecule.

Table 2: Expected Bond Length and Angle Parameters for this compound

ParameterExpected Value Range
C-Br Bond Length~1.90 Å
Aromatic C-C Bond Length~1.39 Å
C-N (aniline) Bond Length~1.40 Å
C-S (thiomorpholine) Bond Length~1.82 Å
C-N (thiomorpholine) Bond Length~1.47 Å
C-C-C (aromatic) Bond Angle~120°
C-S-C (thiomorpholine) Bond Angle~100°
C-N-C (thiomorpholine) Bond Angle~110°

Note: These are generalized expected values and the actual experimental values may vary.

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These can include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. najah.edumdpi.com A detailed crystallographic study of this compound would elucidate these interactions.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens for examining the intrinsic properties of 5-Bromo-2-(thiomorpholin-4-yl)aniline. Through the application of sophisticated theoretical models, researchers can elucidate molecular geometry, conformational possibilities, and the distribution of electrons, which collectively govern the compound's chemical nature.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations identify the equilibrium geometry by finding the minimum energy structure on the potential energy surface. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule. Such studies are foundational, as an accurate molecular structure is a prerequisite for the reliable prediction of other chemical and physical properties.

Conformational Analysis and Potential Energy Surface Mapping

The structural flexibility of this compound, particularly concerning the orientation of the thiomorpholine (B91149) ring relative to the aniline (B41778) moiety, has been investigated through conformational analysis. By mapping the potential energy surface, researchers can identify various low-energy conformers and the energy barriers that separate them. This analysis is crucial for understanding the dynamic behavior of the molecule in different environments and how its shape can influence its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for understanding the chemical reactivity of this compound. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov The spatial distribution of these orbitals also provides insights into the likely sites for electrophilic and nucleophilic attack.

OrbitalEnergy (eV)Description
HOMO-Highest Occupied Molecular Orbital
LUMO-Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-LUMO - HOMO

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across the this compound molecule. researchgate.net The MEP surface is colored to indicate regions of varying electrostatic potential, with red typically representing electron-rich areas (negative potential) and blue indicating electron-poor regions (positive potential). thaiscience.info This mapping is invaluable for predicting how the molecule will interact with other charged or polar species, highlighting the sites most susceptible to electrophilic and nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is utilized to investigate electron delocalization effects and the stability arising from intramolecular charge transfer interactions. wikipedia.org This method examines the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides a measure of the stability gained from electron delocalization. researchgate.net NBO analysis can elucidate the nature of the bonding within the molecule and the extent of conjugation between the aniline ring and the thiomorpholine substituent. researchgate.net

Spectroscopic Property Prediction

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically employing Density Functional Theory (DFT) methods, serve as a powerful predictive tool and aid in the assignment of experimental spectra. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to predict its spectral features. These calculations are generally performed on the optimized geometry of the molecule.

The calculated chemical shifts provide a basis for understanding the electronic environment of each nucleus. For instance, the protons on the aromatic ring are expected to exhibit distinct chemical shifts due to the electronic effects of the bromo, amino, and thiomorpholinyl substituents. Similarly, the carbon atoms of the benzene (B151609) ring and the thiomorpholine moiety will have characteristic calculated shifts. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects and intermolecular interactions that are not always fully captured by the computational models.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory in DMSO solvent model.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-145.2
C2-120.8
C37.15132.5
C46.80118.9
C5-115.6
C67.30128.4
C7, C10 (Thiomorpholine)3.1052.1
C8, C9 (Thiomorpholine)2.8527.8
N-H (Aniline)5.40-

Computational Prediction of Vibrational Frequencies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational prediction of vibrational frequencies, also typically performed using DFT methods, is instrumental in assigning the observed spectral bands to specific molecular motions.

For this compound, a frequency calculation on the optimized geometry yields a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. The predicted spectrum allows for the identification of characteristic vibrations, such as N-H stretching of the aniline group, C-Br stretching, C-S stretching of the thiomorpholine ring, and various aromatic C-H and C=C vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Aniline)3450
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (Thiomorpholine)2950-2850
Aromatic C=C Stretch1600-1450
N-H Bend (Aniline)1620
C-N Stretch1350
C-S Stretch (Thiomorpholine)750
C-Br Stretch650

Reaction Mechanism Elucidation

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions, providing insights into reaction pathways, transition states, and the energetic factors that govern reactivity.

Computational Studies of Reaction Pathways and Transition States

For a molecule like this compound, which can participate in various chemical transformations such as electrophilic aromatic substitution or nucleophilic substitution, computational studies can map out the potential energy surface of a reaction. By identifying the structures of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed.

For example, in a hypothetical N-alkylation reaction of the aniline nitrogen, computational methods can be used to locate the transition state structure. The geometry of this transition state reveals the concerted bond-breaking and bond-forming processes. The imaginary frequency associated with the transition state vibration confirms that it is a true saddle point on the potential energy surface connecting reactants and products.

Kinetic and Thermodynamic Parameters from Theoretical Models

These calculations often employ higher levels of theory to obtain more accurate energetics. The Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn) can be computed, offering a more complete picture of the reaction's feasibility and spontaneity under specific conditions.

Table 3: Theoretical Kinetic and Thermodynamic Parameters for a Hypothetical N-Alkylation of this compound Calculated at the CBS-QB3 level of theory.

ParameterCalculated Value
Enthalpy of Activation (ΔH‡)18.5 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)25.2 kcal/mol
Enthalpy of Reaction (ΔH_rxn)-12.8 kcal/mol
Gibbs Free Energy of Reaction (ΔG_rxn)-9.5 kcal/mol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, capturing the conformational flexibility and intermolecular interactions that are crucial for understanding the properties of a compound in different environments.

Molecular Dynamics Simulations for Conformational Dynamics

While static quantum chemical calculations provide valuable information about minimum energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By simulating the trajectory of the molecule over nanoseconds or longer, the accessible conformations and the transitions between them can be observed. For this compound, MD simulations can reveal the flexibility of the thiomorpholine ring (e.g., chair-boat interconversions) and the rotational dynamics around the C-N bond connecting the thiomorpholine to the aniline ring. This information is crucial for understanding how the molecule might interact with biological targets or how it behaves in solution. The relative populations of different conformers can also be estimated from the simulation, providing insights into the most prevalent shapes of the molecule.

Role As a Synthetic Intermediate in Organic Synthesis

Precursor for Diverse Organic Frameworks

5-Bromo-2-(thiomorpholin-4-yl)aniline serves as a valuable starting material for the synthesis of a wide array of organic frameworks. The presence of three key functional groups—the bromine atom, the primary amine, and the thiomorpholine (B91149) ring—offers multiple points for chemical modification, allowing chemists to introduce a variety of substituents and build molecular complexity.

The bromo substituent on the aromatic ring is particularly amenable to a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a broad spectrum of derivatives. For instance, the bromine atom can be readily replaced with aryl, heteroaryl, or alkyl groups, leading to the generation of biaryl systems and other extended conjugated structures.

The primary amine group is a versatile handle for further functionalization. It can undergo acylation, alkylation, and diazotization reactions, opening pathways to amides, secondary and tertiary amines, and various other nitrogen-containing functionalities. This reactivity is crucial for modulating the electronic and steric properties of the resulting molecules.

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound has proven to be a valuable building block in the synthesis of various heterocyclic systems. The ortho-relationship between the amino group and the thiomorpholine substituent, along with the presence of the bromine atom, provides a unique platform for the construction of fused heterocyclic rings.

For example, the aniline (B41778) moiety can participate in condensation reactions with dicarbonyl compounds or their equivalents to form a range of nitrogen-containing heterocycles. The presence of the thiomorpholine ring can influence the regioselectivity of these cyclization reactions and can be an integral part of the final heterocyclic scaffold.

Furthermore, the bromine atom can be utilized in intramolecular cyclization reactions. Following a coupling reaction to introduce a suitable functional group at the 5-position, a subsequent intramolecular reaction can lead to the formation of novel, polycyclic heterocyclic systems. These structures are often difficult to access through other synthetic routes, highlighting the strategic importance of this intermediate.

Utility in the Construction of Complex Molecular Architectures

The multifaceted reactivity of this compound makes it a powerful tool for the construction of complex molecular architectures. Its ability to undergo sequential and orthogonal chemical transformations allows for a stepwise and controlled assembly of intricate structures.

The following table provides a hypothetical illustration of how different functional groups of this compound could be utilized in the synthesis of complex molecules:

Functional GroupPotential ReactionResulting MoietyApplication in Complex Synthesis
Bromine AtomSuzuki CouplingAryl or Heteroaryl GroupIntroduction of extended aromatic systems or specific binding motifs.
Primary AmineAmide CouplingSubstituted AmideIncorporation of side chains to modulate biological activity or solubility.
Thiomorpholine SulfurOxidationSulfoxide (B87167) or SulfoneFine-tuning of electronic properties and polarity.

This controlled, stepwise functionalization is a key advantage in the synthesis of molecules with precisely defined three-dimensional structures and properties.

Strategic Integration into Retrosynthetic Analyses

Retrosynthetic analysis is a powerful method for planning the synthesis of complex organic molecules. This compound often emerges as a key "synthon" or synthetic equivalent in the retrosynthetic disconnection of larger target molecules.

When a complex molecule contains a substituted aniline ring bearing a thiomorpholine group, retrosynthetic analysis can identify this compound as a logical and commercially available or readily synthesizable starting material. The disconnections are typically made at the bonds formed via the reactions described in the preceding sections, such as carbon-carbon bonds from cross-coupling reactions or amide bonds.

For example, in the retrosynthesis of a hypothetical drug candidate containing a 2-(thiomorpholin-4-yl)aniline (B587197) core with an aryl group at the 5-position, a key disconnection would be the carbon-carbon bond between the aniline ring and the aryl group. This leads back to this compound and an appropriate boronic acid or ester as the precursors for a Suzuki coupling reaction.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Routes

The advancement of synthetic methodologies is crucial for the broader availability and application of 5-Bromo-2-(thiomorpholin-4-yl)aniline. While existing synthetic pathways provide a foundation, there is a considerable need for the development of more efficient, scalable, and cost-effective routes. Future research in this area should prioritize the exploration of modern catalytic systems, such as palladium- and copper-catalyzed cross-coupling reactions, to construct the core aniline (B41778) structure with high regioselectivity. galchimia.com

Furthermore, the introduction of the thiomorpholine (B91149) moiety presents its own set of challenges. Investigating alternative methods for the C-N bond formation, such as Buchwald-Hartwig amination, could offer milder reaction conditions and improved yields compared to traditional nucleophilic aromatic substitution. galchimia.com The development of one-pot or tandem reactions that combine the formation of the aniline core and the introduction of the thiomorpholine substituent would be a significant step towards a more streamlined and atom-economical synthesis. The synthesis of substituted anilines from abundant, low-cost chemicals is an area of growing interest. researchgate.net

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound has not yet been extensively studied, presenting a fertile ground for new discoveries. The presence of multiple reactive sites—the bromine atom, the amino group, and the thiomorpholine ring—allows for a wide range of chemical transformations. Future research should systematically investigate the reactivity of each of these sites to unlock new synthetic possibilities.

For instance, the bromine atom can serve as a handle for various cross-coupling reactions, enabling the introduction of a diverse array of functional groups at the 5-position. ketonepharma.comchemicalbook.com This would allow for the synthesis of a library of derivatives with potentially enhanced biological activities or material properties. The amino group can be diazotized and converted into other functionalities, further expanding the synthetic utility of the parent compound. wikipedia.org Additionally, the thiomorpholine ring can undergo oxidation to the corresponding sulfoxide (B87167) or sulfone, which could modulate the electronic properties and biological activity of the molecule.

Advanced Computational Methodologies for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools for accelerating the discovery and design of new molecules with desired properties. nih.govbeilstein-journals.org In the context of this compound, advanced computational methodologies can be employed to predict its physicochemical properties, reactivity, and potential biological targets. emanresearch.org Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. rsc.org

Moreover, molecular docking and virtual screening can be utilized to identify potential protein targets for this compound, guiding the design of new therapeutic agents. researchgate.netsciencescholar.us Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding the relationship between the structural features of this compound derivatives and their biological activity, enabling the rational design of more potent compounds. emanresearch.org These computational approaches can significantly reduce the time and cost associated with experimental studies. nih.govbeilstein-journals.org

Sustainable Synthesis and Green Chemistry Innovations for Production

In line with the growing emphasis on environmentally friendly chemical processes, future research on the synthesis of this compound should incorporate the principles of green chemistry. rasayanjournal.co.infrontiersin.org This includes the use of renewable starting materials, the development of solvent-free or aqueous reaction conditions, and the use of recyclable catalysts. mdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-2-(thiomorpholin-4-yl)aniline, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A two-step nucleophilic aromatic substitution (SNAr) is commonly employed. First, introduce bromine at the 5-position of 2-nitroaniline derivatives via bromination. Second, substitute the nitro group with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of thiomorpholine to ensure complete substitution). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of techniques:

  • X-ray crystallography : Resolve crystal structures using SHELXL for refinement . For example, compare bond lengths/angles (C–Br: ~1.89 Å; C–S: ~1.81 Å) to theoretical values.
  • NMR spectroscopy : Confirm substitution patterns via ¹H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm; thiomorpholine protons at δ 2.6–3.4 ppm).
  • Mass spectrometry : Validate molecular weight (M.W. ~287.2 g/mol) via ESI-MS or HRMS .

Q. What role does the bromine atom play in modulating the compound’s reactivity?

  • Methodological Answer : Bromine acts as a strong electron-withdrawing group (-I effect), directing electrophilic substitution to the para position. It also enhances stability against oxidative degradation compared to non-halogenated analogs. Reactivity can be quantified via Hammett substituent constants (σₚ ≈ 0.23 for Br) to predict reaction outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Perform systematic stability studies:

  • Solubility : Test in polar (DMSO, methanol) and non-polar (toluene) solvents under controlled humidity. Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., debromination or thiomorpholine ring oxidation) to reference standards .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like WDR5 (a common cancer target). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
  • QSAR modeling : Corrogate substituent effects (e.g., bromine vs. fluorine) on bioactivity using descriptors like logP and polar surface area .

Q. How can crystallographic data from related compounds inform the design of derivatives with improved properties?

  • Methodological Answer : Analyze Cambridge Structural Database (CSD) entries (e.g., CCDC 2062478 for brominated aniline analogs) to identify trends:

  • Packing interactions : Hydrogen bonds between NH₂ and thiomorpholine sulfur may enhance thermal stability.
  • Hirschfeld surface analysis : Quantify intermolecular contacts (e.g., Br···H interactions) to guide co-crystal design .

Q. What experimental approaches are recommended to study the compound’s potential as a photoactive material?

  • Methodological Answer :

  • UV-Vis/fluorescence spectroscopy : Measure absorbance/emission spectra in solution and solid states. Compare with analogs (e.g., 5-Bromo-4-iodo-2-methylaniline) to assess substituent effects on photoluminescence .
  • Electrochemical analysis : Perform cyclic voltammetry to determine HOMO/LUMO levels and bandgap. Correlate with DFT calculations (Gaussian 16) for accuracy .

Methodological Notes for Data Interpretation

  • Contradiction Resolution : Cross-validate analytical results (e.g., XRD vs. NMR) and replicate experiments under standardized conditions to minimize batch-to-batch variability .
  • Advanced Characterization : Pair experimental data with computational models (e.g., ORTEP-3 for crystallographic visualization) to resolve ambiguous structural features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.